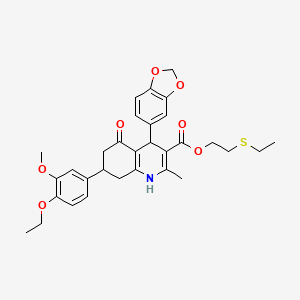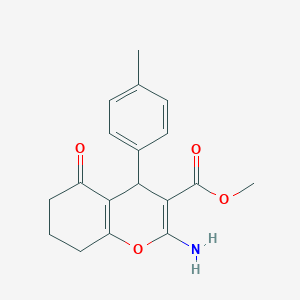![molecular formula C27H28N2O4S B11590558 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B11590558.png)
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the condensation of 3-benzyl-4-oxo-1,3-thiazolidine-2-thione with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or dimethoxyphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.
Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-benzyl-4-oxo-1,3-thiazolidine-2-thione
- 2-(3,4-dimethoxyphenyl)ethylamine
- 4-oxo-2-thioxo-1,3-thiazolidine derivatives
Uniqueness
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C27H28N2O4S |
|---|---|
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C27H28N2O4S/c1-32-23-13-8-19(16-24(23)33-2)14-15-28-26(31)21-9-11-22(12-10-21)27-29(25(30)18-34-27)17-20-6-4-3-5-7-20/h3-13,16,27H,14-15,17-18H2,1-2H3,(H,28,31) |
Clave InChI |
BYKRBLYRQKWIHJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-benzyl-6-pyridin-2-yl-6H-benzimidazolo[1,2-c]quinazoline](/img/structure/B11590489.png)
![N-[amino-[(4,6-dimethylquinazolin-2-yl)amino]methylidene]phenothiazine-10-carboxamide](/img/structure/B11590497.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11590502.png)
![2-[(3-hydroxypropyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11590504.png)
![11-(3-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11590511.png)
![4-{(E)-[2-({1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-1H-1,2,3-triazol-4-yl}carbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11590514.png)
![prop-2-en-1-yl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11590515.png)
![(3Z)-1-ethyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11590521.png)
![(5Z)-5-(naphthalen-1-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590523.png)

![2-benzyl-3-[3-(benzyloxy)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B11590540.png)
![(5Z)-5-({3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590545.png)


